molecular formula C12H17Cl2N3O2S B5715483 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B5715483
M. Wt: 338.3 g/mol
InChI Key: YHGSAOSZFWTROQ-UHFFFAOYSA-N
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Description

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 2,5-dichlorophenyl group and a dimethylsulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide typically involves the reaction of 2,5-dichloroaniline with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: 2,5-dichloroaniline is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with a sulfonyl chloride reagent, such as methanesulfonyl chloride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dichlorophenyl)-N-methyl-1-piperazinesulfonamide
  • 4-(2,5-dichlorophenyl)-N,N-diethyl-1-piperazinesulfonamide
  • 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide

Uniqueness

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dichlorophenyl group enhances its binding affinity to certain molecular targets, while the dimethylsulfonamide moiety contributes to its solubility and stability.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N3O2S/c1-15(2)20(18,19)17-7-5-16(6-8-17)12-9-10(13)3-4-11(12)14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSAOSZFWTROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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